

in vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)piperidine-4-carboxamide

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In Vivo Therapeutic Potential of Piperidine Carboxamides: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo therapeutic potential of piperidine carboxamide derivatives. While direct in vivo validation of **1-(4-Aminophenyl)piperidine-4-carboxamide** is not extensively documented in publicly available literature, this guide leverages data from structurally related compounds to offer insights into its potential applications and performance against alternative scaffolds.

This analysis focuses on key therapeutic areas where piperidine carboxamide derivatives have shown promise, including oncology, neuroscience, and infectious diseases. By examining the in vivo efficacy, mechanism of action, and experimental protocols of related compounds, we aim to provide a valuable resource for guiding future research and development of this chemical class.

Comparative In Vivo Efficacy of Piperidine Carboxamide Derivatives

The following tables summarize the in vivo performance of various piperidine carboxamide derivatives from preclinical studies. This data provides a basis for understanding the potential efficacy of **1-(4-Aminophenyl)piperidine-4-carboxamide** and for comparing it with other molecules sharing the piperidine carboxamide core.

Table 1: In Vivo Antitumor Activity of Piperidine-Containing Akt Inhibitors

Compound	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Key Findings
AZD5363	Breast Cancer Xenograft	Oral	Significant	Knockdown of Akt phosphorylation and downstream biomarkers.[1]
Compound E22	SKOV3 Xenograft	Oral	>90%	Good pharmacokinetic profile and significantly inhibited phosphorylation of proteins downstream of Akt.[2]
Compound 10h	PC-3 Prostate Cancer Cells (in vitro)	N/A	N/A	Potent pan-Akt inhibitor, induced apoptosis; high metabolic stability suggests potential for in vivo efficacy.[3]

Table 2: In Vivo Neuropharmacological Activity of Piperidine Carboxamide Derivatives

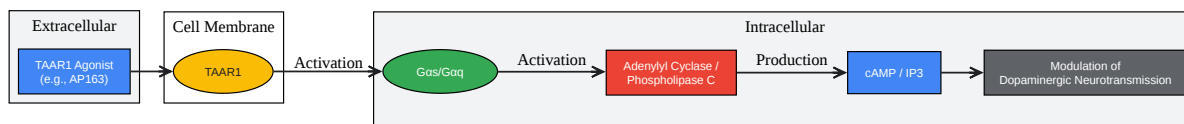
Compound	Animal Model	Dosing Regimen	Behavioral Endpoint	Key Findings
AP163 (TAAR1 Agonist)	DAT-KO Rat Model of Psychosis	Not Specified	Reduction in hyperlocomotion	Statistically significant and dose-dependent antipsychotic-like effects.[4][5][6]
Piperidine Carboxamide Calpain Inhibitors	Mice	Not Specified	Inhibition of NMDA-induced convulsions	Demonstrates anticonvulsive properties.[7]

Table 3: In Vivo Anti-infective Activity of Piperidine Carboxamides

Compound	Animal Model	Dosing Regimen	Efficacy Endpoint	Key Findings
SW584 (Proteasome Inhibitor)	Humanized SCID Mouse Model (P. falciparum)	Oral	Parasite clearance	Potent and selective antimalarial activity with a low propensity for resistance.[8]

Signaling Pathways and Mechanisms of Action

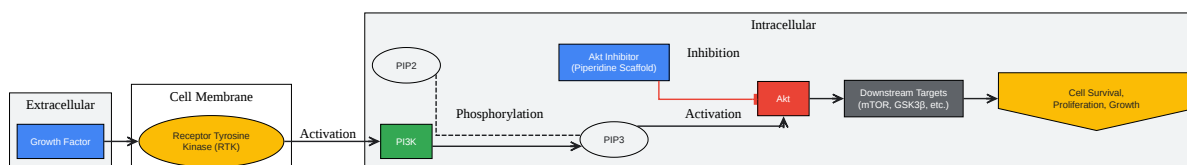
The therapeutic effects of piperidine carboxamide derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response.



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Caption: TAAR1 signaling pathway activated by agonists like AP163.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Piperidine-containing molecules have been developed as potent inhibitors of Akt.

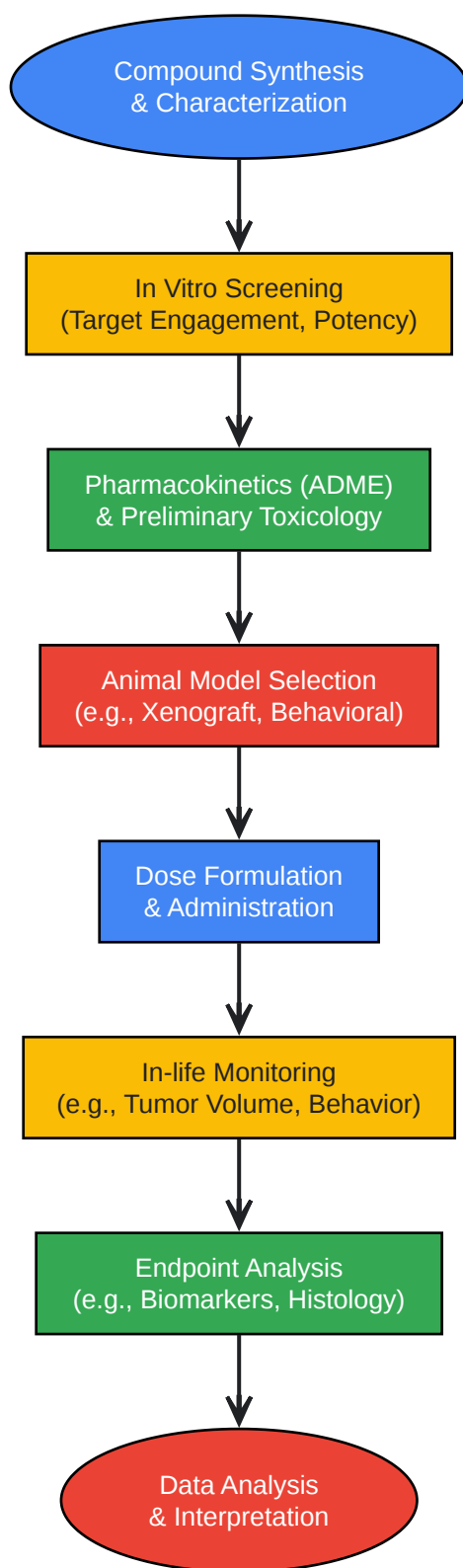


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Caption: The PI3K/Akt signaling pathway and the point of inhibition by piperidine-based Akt inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vivo studies. The following provides a generalized workflow and specific examples of experimental protocols for evaluating piperidine carboxamide derivatives.



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Caption: General experimental workflow for in vivo validation of therapeutic compounds.

In Vivo Antitumor Efficacy in Xenograft Models (Adapted from Akt inhibitor studies)

- Animal Model: Female BALB/c nude mice are typically used.
- Tumor Implantation: Human cancer cells (e.g., SKOV3 ovarian cancer, PC-3 prostate cancer) are subcutaneously injected into the flank of the mice.
- Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The test compound (e.g., Compound E22) is administered orally, once or twice daily, at specified doses.[2]
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
- Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic biomarker analysis (e.g., Western blot for phosphorylated Akt and downstream targets).[2]

In Vivo Neuropharmacological Assessment (Adapted from TAAR1 agonist studies)

- Animal Model: Dopamine transporter knockout (DAT-KO) rats are used as a model for dopamine-dependent hyperlocomotion, relevant to psychosis.[4][5][6]
- Compound Administration: The test compound (e.g., AP163) is administered to the rats, typically via intraperitoneal injection.[4][5][6]
- Behavioral Assessment: Locomotor activity is measured using automated activity chambers. A reduction in hyperlocomotion in DAT-KO rats is indicative of antipsychotic-like efficacy.[4][5][6]
- Data Analysis: Locomotor activity data is statistically analyzed to compare the effects of the compound to a vehicle control.

In Vivo Antimalarial Efficacy (Adapted from proteasome inhibitor studies)

- Animal Model: Humanized severe combined immunodeficient (SCID) mice engrafted with human erythrocytes are used to model *P. falciparum* infection.[8]
- Infection: Mice are infected with *P. falciparum*.
- Treatment: The test compound (e.g., SW584) is administered orally.[8]
- Efficacy Measurement: Parasitemia (the percentage of infected red blood cells) is monitored over time using methods like flow cytometry or microscopy. A reduction in parasitemia indicates antimalarial activity.[8]

Conclusion

While direct in vivo validation data for **1-(4-Aminophenyl)piperidine-4-carboxamide** remains to be published, the broader class of piperidine carboxamides has demonstrated significant therapeutic potential across diverse disease areas. The in vivo efficacy of related compounds as Akt inhibitors, TAAR1 agonists, and anti-infective agents provides a strong rationale for the further investigation of this scaffold. The experimental protocols and pathway analyses presented in this guide offer a framework for designing and interpreting future in vivo studies of **1-(4-Aminophenyl)piperidine-4-carboxamide** and its derivatives. Future research should focus on elucidating the specific targets and in vivo efficacy of this particular compound to fully realize its therapeutic potential.

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